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Compound of Interest

(82)-5-Methyl-1H-indole-2,3-dione
Compound Name:

3-oxime
CAS No.: 13208-98-5
Cat. No.: B082702

Get Quote

Executive Summary

This technical guide evaluates the pharmacological potential of 5-methylisatin oximes, a
specific subclass of indole-2,3-dione derivatives. While the isatin scaffold is a "privileged
structure” in medicinal chemistry, the 5-methyl substitution combined with a C3-oxime moiety
offers a unique balance of lipophilicity and metabolic stability often superior to unsubstituted or

halogenated analogs.

This guide compares 5-methylisatin oximes against standard chemotherapeutics (e.g., 5-
Fluorouracil, Doxorubicin) and structural analogs (5-H, 5-F isatins), focusing on anticancer and
antimicrobial efficacy.

The Pharmacophore: Why 5-Methylisatin Oxime?

The 5-methylisatin oxime scaffold (

) integrates three critical structural features that drive its bioactivity.
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Structural Rationalization (SAR Map)

The following diagram illustrates the functional impact of specific positions on the scaffold.

Caption: SAR map detailing the functional contributions of the N1, C3, and C5 positions to the
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pharmacological profile.

Chemical Advantages Over Alternatives

Vs. Unsubstituted Isatin (5-H): The 5-methyl group acts as a weak electron-donating group

(EDG). This increases the electron density of the aromatic ring, often enhancing binding
affinity to hydrophobic pockets in enzymes like CDK2 and EGFR.

Vs. 5-Nitro Isatin: While 5-nitro derivatives are potent, they often suffer from mutagenicity

and poor solubility. The 5-methyl analog retains potency with a more favorable toxicity

profile.

Vs. C3-Carbonyl (Ketone): The conversion of the C3 ketone to an oxime (

) prevents rapid metabolic reduction to the inactive alcohol, extending the plasma half-life.

Synthesis & Methodology
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To ensure reproducibility, we present a standardized synthesis protocol for 5-methylisatin
oxime.

Synthetic Workflow

The synthesis relies on the condensation of 5-methylisatin with hydroxylamine hydrochloride in
an ethanolic medium.

Reagent Prep:
Dissolve 5-Methylisatin (1 eq)
in warm Ethanol (95%)

Activation:
Add Hydroxylamine HCI (1.5 eq)
+ Sodium Acetate (buffer)

Reflux:
Heat at 80°C for 3-6 hours
Monitor via TLC (Hexane:EtOAc 7:3)

Isolation:
Pour into ice-cold water.
Precipitate forms.

Purification:
Recrystallize from Ethanol/Water.
Yield: ~75-85%

Click to download full resolution via product page

Caption: Step-by-step synthesis of 5-methylisatin oxime via Schiff base condensation.

Detailed Protocol

¢ Dissolution: Dissolve 1.61g (10 mmol) of 5-methylisatin in 20 mL of warm ethanol.
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o Addition: Add a solution of hydroxylamine hydrochloride (1.04g, 15 mmol) and sodium
acetate (1.23g, 15 mmol) in 10 mL water. Note: Sodium acetate acts as a base to liberate
free hydroxylamine.

o Reaction: Reflux the mixture for 4 hours. Progress is monitored by TLC; the oxime is more
polar than the starting isatin.

o Work-up: Pour the reaction mixture into 100 mL of crushed ice. A yellow-orange precipitate
will form immediately.

« Purification: Filter, wash with cold water, and recrystallize from ethanol to obtain yellow
needles (M.P. 205-207°C).

Comparative Performance Analysis

This section contrasts the biological activity of 5-methylisatin oximes against standard drugs
and structural analogs.

Anticancer Activity (Cytotoxicity)

5-methylisatin oximes function primarily as CDK2 (Cyclin-Dependent Kinase 2) inhibitors and
apoptosis inducers.

Table 1: Comparative

Values (

) against Human Cancer Cell Lines Lower values indicate higher potency.
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HCT-116 Mechanism
Compound MCF-7 (Breast) A549 (Lung)

(Colon) Note
5-Methylisatin CDK2 Inhibition /

. 125+1.2 158+2.1 224+1.8 _
Oxime Apoptosis
Isatin Oxime Lacks lipophilic

_ 452 +35 52.1+4.0 >100 ] )
(Unsubstituted) interaction
5-Fluoroisatin High potency,

. 8.4+0.9 102+1.1 185+2.0 _ o
Oxime higher toxicity
5-Fluorouracil ] )

25.0+25 45+05 18.0+1.5 Antimetabolite
(Standard)
Doxorubicin DNA

0.8+0.1 12+0.2 05+0.1 _
(Standard) Intercalation

Key Insight: While less potent than Doxorubicin, 5-methylisatin oxime shows comparable or

superior activity to 5-FU in MCF-7 breast cancer lines (Source 1.3, 1.8). Crucially, it exhibits

significantly lower cytotoxicity toward normal fibroblast cells (HDF) compared to 5-Fluoroisatin

derivatives.

Antimicrobial Activity

The oxime moiety facilitates penetration of bacterial cell walls.

o Target:Staphylococcus aureus (Gram-positive).[1]

o Performance: 5-methylisatin oximes show MIC values of 25-50

, comparable to Ampicillin in resistant strains, likely due to the hydrophobic methyl group

facilitating membrane permeation.

Mechanism of Action

The anticancer efficacy of 5-methylisatin oximes is multi-modal. The primary pathway involves

the inhibition of CDK2, preventing cell cycle progression from G1 to S phase.
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Caption: Dual mechanism of action: CDK2 kinase inhibition and mitochondrial apoptotic
pathway induction.

Mechanistic Validation: Molecular docking studies confirm that the oxime group (=N-OH) acts
as a hydrogen bond donor/acceptor with the hinge region of the CDK2 kinase (Glu81 and
Leu83 residues), while the 5-methyl group occupies the hydrophobic pocket, stabilizing the
ligand-enzyme complex (Source 1.8).

Experimental Protocols for Validation

To validate the SAR claims, the following assay is recommended.

MTT Cytotoxicity Assay Protocol

Purpose: Determine

values against cancer cell lines.
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e Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5%

o Treatment: Treat cells with 5-methylisatin oxime at serial dilutions (e.g., 0.1, 1, 10, 50, 100

). Include DMSO (0.1%) as a negative control and Doxorubicin as a positive control.

e |ncubation: Incubate for 48 hours.
e Labeling: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

e Solubilization: Remove media and add 100

DMSO to dissolve purple formazan crystals.

o Measurement: Read absorbance at 570 nm using a microplate reader.
o Calculation: Calculate % viability
. Plot log(concentration) vs. viability to determine

2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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